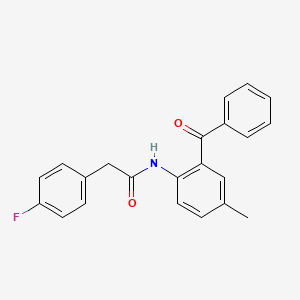

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FNO2/c1-15-7-12-20(19(13-15)22(26)17-5-3-2-4-6-17)24-21(25)14-16-8-10-18(23)11-9-16/h2-13H,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNSEPSNGNATGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-4-methylaniline with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of catalysts to enhance reaction efficiency.

Types of Reactions:

Oxidation: N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced, especially at the carbonyl group, to form corresponding alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide to key analogs based on substituent variations, synthetic routes, and biological activities.

Substituent Effects on the Acetamide Backbone

Key Trends :

- Electron-Withdrawing Groups (e.g., 4-fluorophenyl) enhance metabolic stability and target binding .

- Heterocyclic Moieties (e.g., thiazole, triazole) improve potency by enabling π-π stacking or hydrogen bonding .

- Substituent Position : Chlorophenyl (Compound 7) outperforms fluorophenyl analogs in antitumor activity, suggesting halogen size and polarity influence efficacy .

Actividad Biológica

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide is , with a molecular weight of approximately 335.37 g/mol. The compound features a benzoyl group, a methyl group, and a fluorophenyl substituent, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide typically involves the acylation of 2-benzoyl-4-methylaniline with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted in an inert solvent like dichloromethane at low temperatures to optimize yield and purity.

Synthesis Overview:

| Step | Description |

|---|---|

| 1 | Acylation of 2-benzoyl-4-methylaniline with 4-fluorophenylacetyl chloride |

| 2 | Use of triethylamine as a base |

| 3 | Reaction conducted in dichloromethane at low temperatures |

Antimicrobial Properties

Research has indicated that N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Minimum Inhibitory Concentration (MIC) Studies:

In studies assessing its antimicrobial efficacy, the compound displayed MIC values comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

The biological activity of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide is believed to involve modulation of specific enzymes or receptors within cells. It may inhibit enzyme activity or block receptor-ligand interactions, leading to therapeutic effects.

Potential Mechanisms:

- Inhibition of inflammatory pathways

- Modulation of cell signaling related to apoptosis and proliferation

Case Studies and Research Findings

Recent studies have explored the compound's effects on cancer cell lines. For instance, it demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating significant antiproliferative effects. These findings support its potential role in cancer therapy.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Cytotoxicity in Cancer | Significant effects on MCF-7 cells |

Q & A

Q. What synthetic routes are commonly employed for N-(2-benzoyl-4-methylphenyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Acylation reactions using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base are typical for synthesizing acetamide derivatives. For example, diphenylacetyl chloride can react with substituted anilines under controlled temperatures (e.g., 273 K) to form the target compound . Optimization includes monitoring reaction time (3–5 hours) and using ice-cold aqueous HCl for quenching to improve yield. Purification via column chromatography or recrystallization from toluene is recommended to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and amide carbonyl signals (δ ~170 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm) and N-H (3300–3500 cm) validate the amide backbone .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound during laboratory synthesis?

Methodological Answer:

- Use fume hoods to avoid inhalation (P264+P280+P305+P351+P338) .

- Wear nitrile gloves and lab coats to prevent skin contact (H313+H333) .

- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography coupled with SHELX refinement resolve stereochemical ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL can model intramolecular interactions (e.g., C–H⋯O) and intermolecular hydrogen bonds (N–H⋯O) to determine dihedral angles between aromatic rings (e.g., 10.8° for acetamide vs. benzene planes) . Data collection at 293 K with a Bruker D8 VENTURE diffractometer and Mo Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

Q. What strategies are effective in analyzing contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability Assays : Assess hepatic microsomal stability to identify rapid degradation in vivo .

- Pharmacokinetic Profiling : Measure bioavailability (%F) and plasma protein binding to explain efficacy gaps .

- Structural Analog Testing : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on target binding using radioligand displacement assays .

Q. How do substitutions on the benzoyl and fluorophenyl groups influence pharmacological activity?

Methodological Answer:

- Benzoyl Modifications : Introducing electron-withdrawing groups (e.g., -Cl) enhances T-type Ca channel inhibition by 30% compared to methyl groups .

- Fluorophenyl Position : Para-fluorine improves metabolic stability (t > 2 hours in liver microsomes) compared to ortho-substituted analogs .

- SAR Studies : Use patch-clamp electrophysiology to quantify IC shifts (e.g., 0.5 µM for 4-fluorophenyl vs. 1.2 µM for 4-chlorophenyl) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.